molecular formula C12H8N2O B6365779 5-(3-Cyanophenyl)-2-hydroxypyridine, 95% CAS No. 1198416-57-7

5-(3-Cyanophenyl)-2-hydroxypyridine, 95%

Cat. No.: B6365779
CAS No.: 1198416-57-7
M. Wt: 196.20 g/mol
InChI Key: LOZSUHCPSZXNHM-UHFFFAOYSA-N
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Description

5-(3-Cyanophenyl)-2-hydroxypyridine (CAS: 1198416-57-7) is a pyridine derivative with a hydroxyl group at the 2-position and a 3-cyanophenyl substituent at the 5-position. Its molecular formula is C₁₂H₈N₂O, with a molecular weight of 196.2 g/mol, and a purity of ≥95% .

Properties

IUPAC Name

3-(6-oxo-1H-pyridin-3-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-7-9-2-1-3-10(6-9)11-4-5-12(15)14-8-11/h1-6,8H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZSUHCPSZXNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CNC(=O)C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682544
Record name 3-(6-Oxo-1,6-dihydropyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198416-57-7
Record name 3-(6-Oxo-1,6-dihydropyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Halogen-Substituted Derivatives

Simpler structure with a chlorine atom at the 5-position. Chlorine’s electron-withdrawing nature increases acidity of the hydroxyl group compared to the cyano analogue. Used in cross-coupling reactions due to halogen reactivity .

5-(4-Chlorophenyl)-2-hydroxypyridine (CAS: 76053-43-5): Molecular formula: C₁₁H₈ClNO. Chlorine on the phenyl ring enhances lipophilicity and stability.

Electron-Donating and Hybrid Substituents

5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine (CAS: 1261945-15-6): Molecular formula: C₁₂H₁₀FNO₂. Fluorine and methoxy groups introduce steric and electronic effects. Methoxy improves solubility, while fluorine enhances metabolic stability in drug design .

5-(1,3-Benzoxazol-2-yl)-2-hydroxypyridine (CAS: 54627-93-9): Molecular formula: C₁₂H₈N₂O₂. Higher molecular weight (212.2 g/mol) compared to the target compound .

Positional Isomers and Cyanophenyl Variants

6-(4-Cyanophenyl)-2-hydroxypyridine, 98% (CAS: 1111110-50-9): Molecular formula: C₁₂H₈N₂O (same as target compound). Cyanophenyl group at the 6-position instead of 3. Positional isomerism may alter electronic distribution and intermolecular interactions. Higher purity (98%) suggests optimized synthesis protocols .

5-(4-Hydroxyphenyl)-2-hydroxypyridine, 96% (CAS: 41216-12-0): Molecular formula: C₁₁H₉NO₂. Lower molecular weight (187.2 g/mol) compared to the cyanophenyl analogue .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Purity Key Features
5-(3-Cyanophenyl)-2-hydroxypyridine C₁₂H₈N₂O 196.2 5-(meta-cyanophenyl) ≥95% High polarity, hydrogen-bonding sites
5-Chloro-2-hydroxypyridine C₅H₄ClNO 129.55 5-Cl 95% Reactive halogen for synthesis
6-(4-Cyanophenyl)-2-hydroxypyridine C₁₂H₈N₂O 196.2 6-(para-cyanophenyl) ≥98% Positional isomerism impacts stacking
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine C₁₂H₁₀FNO₂ 235.2 5-(fluoro-methoxyphenyl) ≥95% Enhanced metabolic stability
5-(4-Hydroxyphenyl)-2-hydroxypyridine C₁₁H₉NO₂ 187.2 5-(para-hydroxyphenyl) 96% High polarity, prone to oxidation

Key Findings from Research

Substituent Effects :

  • Electron-withdrawing groups (e.g., -CN, -Cl) increase the acidity of the hydroxyl group, enhancing reactivity in deprotonation or nucleophilic substitution .
  • Electron-donating groups (e.g., -OCH₃) improve solubility but may reduce thermal stability .

Positional Isomerism: Cyanophenyl at the 5-position (target compound) vs. 6-position alters conjugation and dipole moments, affecting crystal packing and solubility .

Purity and Synthesis: Higher purity (e.g., 98% in 6-(4-cyanophenyl) derivative) correlates with advanced purification techniques, such as recrystallization or chromatography .

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